molecular formula C6H8O4 B13910009 3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid

3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B13910009
M. Wt: 144.12 g/mol
InChI Key: JYVKSEINCYQKNO-UHFFFAOYSA-N
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Description

3,7-Dioxabicyclo[410]heptane-1-carboxylic acid is a bicyclic organic compound with the molecular formula C6H8O4 It is characterized by its unique structure, which includes a dioxabicycloheptane ring system

Chemical Reactions Analysis

Types of Reactions

3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other bicyclic compounds.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alcohols, amines, and acyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various esters, amides, and other functionalized derivatives of the original compound.

Scientific Research Applications

3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions, influencing biological systems and chemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid
  • 3,4-Epoxy-1-cyclohexanecarboxylic acid
  • (3S,4S)-4-azidotetrahydro-2H-pyran-3-amine hydrochloride

Uniqueness

3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid stands out due to its dioxabicycloheptane ring system, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

3,7-dioxabicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C6H8O4/c7-5(8)6-3-9-2-1-4(6)10-6/h4H,1-3H2,(H,7,8)

InChI Key

JYVKSEINCYQKNO-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(C1O2)C(=O)O

Origin of Product

United States

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